ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate
CAS No.: 899729-52-3
VCID: VC4726508
Molecular Formula: C23H20F3N3O5
Molecular Weight: 475.424
* For research use only. Not for human or veterinary use.
![ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate - 899729-52-3](/images/structure/VC4726508.png)
Description |
IUPAC NameThe IUPAC name for this compound is ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate. Molecular Formula and Weight
Structural RepresentationThe compound features a dihydropyridazine ring system substituted with various functional groups, including an ethyl ester, a trifluoromethyl group, and a carbamoyl methoxy moiety. SMILES NotationThe SMILES representation of the compound is:
Synthetic PathwaysThe synthesis of ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. Stepwise Synthesis:
Yield and PurityReports indicate that the yield can vary depending on the reaction conditions but typically ranges from 60% to 80%. Purity assessments are often conducted using HPLC or NMR techniques. Pharmacological PotentialPreliminary studies suggest that this compound may exhibit significant biological activities, including:
Mechanism of ActionThe presence of multiple functional groups in the structure allows for interactions with biological targets, potentially modulating pathways associated with inflammation and microbial resistance. In Silico StudiesComputational studies have predicted favorable binding affinities to several targets, suggesting that further optimization could lead to more potent derivatives. Comparative AnalysisA comparative analysis with structurally related compounds reveals that modifications in the phenyl and trifluoromethyl groups significantly affect biological activity and solubility profiles. |
---|---|
CAS No. | 899729-52-3 |
Product Name | ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate |
Molecular Formula | C23H20F3N3O5 |
Molecular Weight | 475.424 |
IUPAC Name | ethyl 1-(4-methylphenyl)-6-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate |
Standard InChI | InChI=1S/C23H20F3N3O5/c1-3-33-22(32)21-18(12-20(31)29(28-21)17-9-7-14(2)8-10-17)34-13-19(30)27-16-6-4-5-15(11-16)23(24,25)26/h4-12H,3,13H2,1-2H3,(H,27,30) |
Standard InChIKey | HIOGXKBBQROZNN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C |
Solubility | not available |
PubChem Compound | 18579775 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume